1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of two chlorophenyl groups and two methyl groups attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of appropriate chlorophenyl and dimethyl-substituted precursors. One common method involves the cyclization of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with 4,6-dimethyl-1H-pyrazole under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated chlorophenyl groups.
- Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
- 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
- 1-(4-chlorophenyl)-2-propen-1-ol
Comparison: 1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its pyrazolopyridine core, which imparts distinct chemical and biological properties. In contrast, 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane and 1-(4-chlorophenyl)-2-propen-1-ol have different core structures and functional groups, leading to variations in their reactivity and applications. The presence of the pyrazolopyridine core in this compound contributes to its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C20H15Cl2N3 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(4-chlorophenyl)-4,6-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H15Cl2N3/c1-12-11-13(2)23-20-18(12)19(14-7-9-15(21)10-8-14)24-25(20)17-6-4-3-5-16(17)22/h3-11H,1-2H3 |
InChI Key |
XRKGDIYTEYHPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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